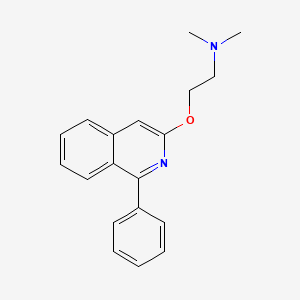

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine

CAS No.: 89721-41-5

Cat. No.: VC15895251

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89721-41-5 |

|---|---|

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |

| Standard InChI | InChI=1S/C19H20N2O/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |

| Standard InChI Key | MXUCMVXAKBGMER-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Introduction

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a complex organic compound featuring a unique structure that includes an isoquinoline moiety linked to an ethanamine chain through an ether bond. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula of this compound is often reported as C21H24N2O, although some sources suggest C19H20N2O, indicating a possible discrepancy in the molecular structure or formula.

Synthesis and Chemical Reactions

The synthesis of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves multiple steps, with reaction conditions varying based on specific reagents and desired yield. Temperature control and choice of solvent are critical in optimizing the yield and purity of the final product.

This compound can participate in various chemical reactions due to its functional groups, including reactions typical of amines and ethers. The specific reaction pathways depend on conditions such as pH, temperature, and concentration of reactants.

Biological Activity and Potential Applications

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Isoquinoline derivatives are known for their diverse pharmacological effects, making this compound a candidate for further pharmacological studies.

Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting that N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylisoquinoline | Contains an isoquinoline structure | Lacks the dimethylamino group; primarily studied for its role in synthesis |

| 6-Methoxyisoquinoline | Methoxy substituent on isoquinoline | Exhibits different pharmacological properties compared to N,N-Dimethyl derivative |

| 1-(4-Methylphenyl)isoquinoline | Isoquinoline with a para-methylphenyl substituent | May show different binding affinities due to steric effects |

These compounds highlight the uniqueness of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine due to its specific functional groups and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume